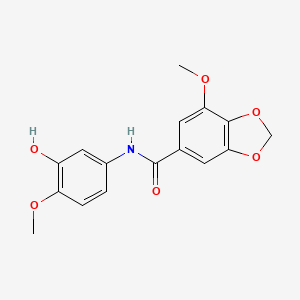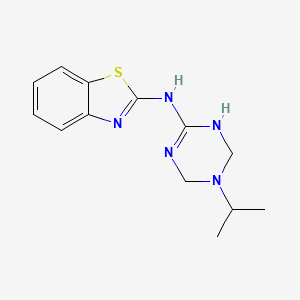
N-(3-Hydroxy-4-methoxyphenyl)-7-methoxy-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both hydroxy and methoxy functional groups, as well as a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-4-methoxybenzaldehyde, which is then subjected to various chemical reactions to introduce the benzodioxole and carboxamide groups. The process may involve steps such as etherification, hydrolysis, esterification, and condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as ozonization and reduction are often employed to ensure the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their reduced forms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments .
Mechanism of Action
The mechanism by which N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of corrosion inhibition, the compound likely adsorbs onto metal surfaces, forming a protective layer that prevents further oxidation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE include:
- 4-HYDROXY-N′-[(3-HYDROXY-4-METHOXYPHENYL) METHYLIDENE] BENZOHYDRAZIDE
- 3-HYDROXY-4-METHOXYPHENYLACETIC ACID
- 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID .
Uniqueness
What sets N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C16H15NO6 |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methoxyphenyl)-7-methoxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15NO6/c1-20-12-4-3-10(7-11(12)18)17-16(19)9-5-13(21-2)15-14(6-9)22-8-23-15/h3-7,18H,8H2,1-2H3,(H,17,19) |
InChI Key |
BCGOYNLNSNBEPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=C2)OC)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11040669.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11040674.png)
![(1E)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040678.png)
![N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11040681.png)

![N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide](/img/structure/B11040690.png)
![N-(2-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B11040691.png)

![N-(3-Chloro-4-methylphenyl)-2-[2-(2-methoxyanilino)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11040698.png)
![9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11040707.png)
![propan-2-yl 2,3-dioxo-1,10a-diphenyl-2,3,5,10a-tetrahydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-4-carboxylate](/img/structure/B11040713.png)
![2-amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11040719.png)
![2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol](/img/structure/B11040720.png)
![(5E)-5-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11040721.png)
